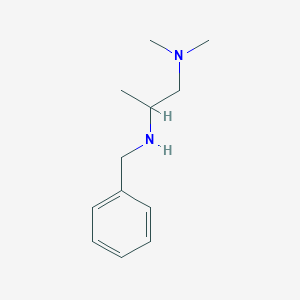

![molecular formula C28H30N4O2S B12117052 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Triazolderivate, die für ihre vielfältigen biologischen Aktivitäten und chemischen Reaktivitäten bekannt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion synthetisiert, an der Hydrazinderivate und geeignete Aldehyde oder Ketone unter sauren oder basischen Bedingungen beteiligt sind.

Substitutionsreaktionen:

Thioetherbildung: Die Sulfanylgruppe wird durch Reaktion des Triazolderivats mit einer Thiolverbindung eingeführt.

Acetamidbildung: Der letzte Schritt beinhaltet die Acylierung des Triazol-Thioether-Zwischenprodukts mit 3-Methoxyphenylessigsäure unter dehydrierenden Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening zur Ermittlung optimaler Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Ausbeute.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanylgruppe, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf den Triazolring oder die aromatischen Substituenten gerichtet sein, was möglicherweise die biologische Aktivität der Verbindung verändert.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet, um bestimmte Substitutionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den aromatischen Ringen einführen können.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.

Biologie

Biologisch werden Triazolderivate, einschließlich dieser Verbindung, auf ihre potenziellen antimikrobiellen, antifungalen und antikanzerogenen Aktivitäten untersucht. Das Vorhandensein des Triazolrings ist bekanntlich dazu geeignet, die biologische Aktivität vieler Verbindungen zu verstärken.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet werden. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 2-{[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Triazolring kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. Die aromatischen Substituenten und die Sulfanylgruppe können die Bindungsaffinität und -spezifität der Verbindung verstärken. Die genauen Wege, die beteiligt sind, hängen vom biologischen Kontext und den jeweiligen Zielmolekülen ab, die untersucht werden.

Wirkmechanismus

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The aromatic substituents and the sulfanyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamid

- 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-{[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamid aufgrund seiner spezifischen Kombination von Substituenten einzigartig. Das Vorhandensein der tert-Butylphenyl- und Methylphenylgruppen zusammen mit dem Methoxyphenylacetamid-Rest verleiht ihr unterschiedliche chemische und biologische Eigenschaften. Diese Einzigartigkeit kann zu verschiedenen Reaktivitätsmustern und biologischen Aktivitäten führen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über 2-{[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C28H30N4O2S |

|---|---|

Molekulargewicht |

486.6 g/mol |

IUPAC-Name |

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C28H30N4O2S/c1-19-9-15-23(16-10-19)32-26(20-11-13-21(14-12-20)28(2,3)4)30-31-27(32)35-18-25(33)29-22-7-6-8-24(17-22)34-5/h6-17H,18H2,1-5H3,(H,29,33) |

InChI-Schlüssel |

WNJVUDDCKTXNNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

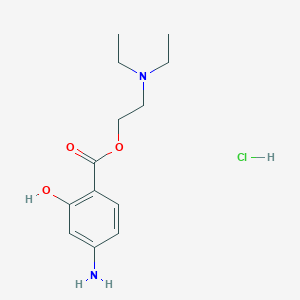

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)

![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)

![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)

![7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)